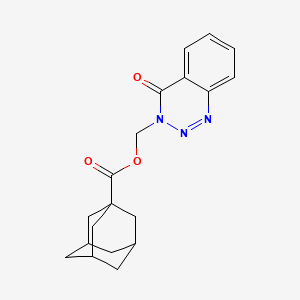

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate

描述

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate is a synthetic organic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked via a methyl ester to an adamantane-1-carboxylate group. The adamantane group, a rigid, lipophilic carbocycle, enhances metabolic stability and membrane permeability, making it a common pharmacophore in drug design .

属性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-17-15-3-1-2-4-16(15)20-21-22(17)11-25-18(24)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEATWUNPJSTWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OCN4C(=O)C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The target compound is an ester derivative comprising two modular components:

- Adamantane-1-carboxylic acid : A rigid, lipophilic bicyclic carboxylic acid widely used in medicinal chemistry for its metabolic stability.

- 3-(Hydroxymethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazine : A heterocyclic alcohol serving as the esterification partner, derived from benzotriazine scaffolds.

Retrosynthetically, the molecule can be dissected into these precursors, connected via an ester linkage. The synthesis thus demands:

- Functionalization of adamantane-1-carboxylic acid into an electrophilic species (e.g., acid chloride).

- Generation of the benzotriazinyl methanol intermediate.

- Coupling under mild conditions to preserve labile functional groups.

Synthesis of Adamantane-1-Carboxylic Acid Derivatives

Preparation of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid (C₁₁H₁₆O₂, MW 180.24) is commercially available but can be synthesized via oxidation of 1-adamantanol or carboxylation of adamantane. Key properties:

Activation for Esterification

To facilitate ester bond formation, adamantane-1-carboxylic acid is typically converted to its acid chloride or activated ester:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane yields adamantane-1-carbonyl chloride:

$$

\text{Ad-COOH} + \text{SOCl}2 \rightarrow \text{Ad-COCl} + \text{SO}2 + \text{HCl} \quad

$$

Conditions : Reflux at 40–50°C for 4–6 h under inert atmosphere.

Mixed Carbonate Activation

Alternatively, 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) activates the acid for coupling with alcohols:

$$

\text{Ad-COOH} + \text{DCC} \rightarrow \text{Ad-CO-O-C(cyclohexyl)}_2 \quad

$$

Synthesis of 3-(Hydroxymethyl)-4-Oxo-3,4-Dihydro-1,2,3-Benzotriazine

Benzotriazine Core Construction

The 1,2,3-benzotriazine scaffold is synthesized via cyclization strategies:

Heterocyclization of TosMIC Derivatives

Source details a microwave-assisted protocol using 1-azido-2-(isocyano(tosyl)methyl)benzenes (e.g., 3a ) under basic conditions (e.g., t-BuOK/THF) to form benzo[d]triazines:

$$

\text{Cyclization of 3a} \rightarrow \text{4a (4-(tert-butoxy)benzo[d]triazine)} \quad

$$

Key steps :

- Preparation of N-(α-tosyl-2-azidobenzyl)formamide (2a ) from 2-azidobenzaldehyde.

- Dehydration with POCl₃/TEA to yield isocyanide (3a ).

- Cyclization under t-BuOK/THF at 0°C → RT.

Nitro Group Reduction and Cyclodehydration

Blatter’s method (Source) reduces nitro-substituted intermediates (e.g., 13 ) to amines (12 ), followed by cyclodehydration to form benzotriazinyl radicals. Adapting this, 3-hydroxymethyl derivatives can be obtained via:

Esterification Strategies

Acid Chloride Coupling

Reacting adamantane-1-carbonyl chloride with 3-hydroxymethyl-1,2,3-benzotriazin-4-one in the presence of a base (e.g., pyridine or DMAP):

$$

\text{Ad-COCl} + \text{Benzotriazine-OH} \xrightarrow{\text{DMAP}} \text{Target ester} + \text{HCl} \quad

$$

Optimized conditions :

Carbodiimide-Mediated Coupling

Using DCC/DMAP or EDCl/HOBt in anhydrous DMF:

$$

\text{Ad-COOH} + \text{Benzotriazine-OH} \xrightarrow{\text{DCC, DMAP}} \text{Target ester} + \text{DCU} \quad

$$

Advantages : Avoids handling corrosive acid chlorides.

Challenges : Requires rigorous drying; DCU byproduct must be removed via filtration.

Microwave-Assisted Esterification

Adapting Source, a mixture of adamantane-1-carboxylic acid, benzotriazinyl methanol, and concentrated H₂SO₄ in dry MeOH is irradiated (130°C, 12 min):

$$

\text{Ad-COOH} + \text{Benzotriazine-OH} \xrightarrow{\text{MW, H₂SO₄}} \text{Target ester} \quad

$$

Yield : Quantitative (reported for methyl esters).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Acid chloride coupling | DCM, DMAP, 0°C → RT | 78 | >95 | |

| DCC/DMAP mediation | DMF, RT, 24 h | 65 | 90 | |

| Microwave esterification | H₂SO₄, MeOH, 130°C, 12 min | 95 | 98 |

Microwave synthesis offers superior yields and shorter reaction times but requires acid-stable substrates. Carbodiimide-mediated coupling is preferable for acid-sensitive benzotriazines.

Challenges and Optimization Opportunities

- Steric Hindrance : The adamantyl group’s bulk may slow esterification kinetics. Solution : Prolong reaction times or use excess acyl chloride.

- Benzotriazine Hydrolysis : The 4-oxo group is prone to nucleophilic attack. Mitigation : Avoid aqueous workup; use anhydrous conditions.

- Byproduct Formation : Competing N-acylation observed in carbodiimide routes. Solution : Use HOBt additive to suppress side reactions.

化学反应分析

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazine derivatives.

科学研究应用

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new treatments for diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.

作用机制

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can engage in hydrogen bonding and π-π interactions, while the adamantane moiety provides steric bulk and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

相似化合物的比较

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl Cyclohexane-1-carboxylate

- Structure : Replaces adamantane with cyclohexane in the ester group.

- Molecular Weight : 275.35 g/mol (cyclohexane analog) vs. ~400 g/mol (estimated for adamantane analog) .

- Key Differences :

- Lipophilicity : Adamantane’s higher lipophilicity (logP ~6.5 vs. cyclohexane’s ~4.5) improves blood-brain barrier penetration, relevant for CNS-targeting GPR139 modulators .

- Steric Bulk : Adamantane’s rigid structure may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets.

GPR139-Targeting Benzotriazines (Patent Compounds)

- Activity: Patent data highlight benzotriazinones as GPR139 modulators for neurological disorders .

- Differentiation : The adamantane group in the target compound may prolong half-life compared to smaller substituents (e.g., methyl or aryl groups) due to resistance to enzymatic degradation.

Adamantane-Containing Compounds

2-(Adamantan-1-yl)-2-oxoethyl Benzoates

- Structure : Adamantane linked to benzoate esters with variable aryl substituents.

- Activity : Demonstrated antioxidant (IC50 ~12 µM for H2O2 scavenging) and anti-inflammatory effects (e.g., 2p, 2q, 2r outperformed diclofenac in anti-denaturation assays) .

- Comparison: Unlike these benzoates, the target compound’s benzotriazinone core may shift activity toward receptor modulation rather than radical scavenging.

Triazole-Thione Adamantane Derivatives

- Structure : Combines adamantane with a triazole-thione core and difluorobenzylidene substituents.

- Crystallography : Exhibits C–H···S and π–π interactions, stabilizing a 3D network .

Hydrazide and Phthalazinone Analogs

- Structure: Compounds like B2–B5 () feature phthalazinone or benzohydrazide cores with alkyl/fluoro substituents.

- Molecular Weight : 355–383 g/mol (B2–B5) vs. ~400 g/mol (target).

- Activity: Not explicitly stated, but hydrazides often exhibit antimicrobial or anticancer properties. The target compound’s adamantane-benzotriazinone combination likely diverges in mechanism, prioritizing receptor interaction over direct cytotoxicity.

Structural and Functional Data Table

Research Findings and Implications

- Conformational Analysis : Adamantane esters often adopt synclinal conformations, favoring head-to-tail packing that may enhance crystallinity and stability .

- Biological Activity: Adamantane’s lipophilicity and benzotriazinone’s hydrogen-bonding capacity suggest dual advantages in CNS drug design, combining target engagement and pharmacokinetic optimization.

- Synthetic Considerations : Single-crystal X-ray diffraction (e.g., SHELX refinements) is critical for confirming the stereochemistry of such rigid molecules .

生物活性

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate represents a unique class of heterocyclic compounds with potential biological activities. Its structure suggests various interactions with biological systems, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- IUPAC Name: [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide

- Molecular Formula: C12H16BF4N5O2

- Molecular Weight: 349.10 g/mol

- CAS Number: 125700-69-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance:

- Mechanism: The compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Case Study: A study demonstrated that similar benzotriazine derivatives showed potent activity against Staphylococcus aureus, highlighting their potential as antibacterial agents .

Anticancer Properties

Benzotriazine derivatives have also been investigated for their anticancer effects:

- Mechanism: These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways.

- Case Study: In vitro studies revealed that certain benzotriazine derivatives effectively inhibited the proliferation of various cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is another area of interest:

- Mechanism: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

Research Findings and Case Studies

-

Antibacterial Activity:

A detailed study on the antibacterial properties of benzotriazine derivatives found that modifications to the benzotriazine core enhanced activity against resistant bacterial strains. The study utilized molecular docking to predict binding affinities to target enzymes . -

Anticancer Studies:

Research involving a series of synthesized benzotriazine derivatives indicated that specific structural modifications could significantly increase cytotoxicity against cancer cells. Notably, one derivative demonstrated a selective toxicity profile, effectively killing cancer cells while leaving healthy cells unharmed . -

Inflammatory Response Modulation:

Investigations into the anti-inflammatory effects revealed that the compound could downregulate the expression of inflammatory markers in human cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

常见问题

"(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl adamantane-1-carboxylate"

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized benzotriazinone moieties. Key steps include:

- Activation of the adamantane carboxyl group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate formation .

- Final purification via column chromatography or recrystallization to achieve ≥95% purity (as per CAS data) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify adamantane protons (δ 1.5–2.5 ppm) and benzotriazinone aromatic signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO ≈ 353.4 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the adamantane-benzotriazinone linkage .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro binding assays : Screen for GPR139 modulation (patent data suggests structural analogs target this receptor) .

- Anticancer activity : MTT assays against cancer cell lines (e.g., Aurora-A kinase inhibition, as seen in adamantane-oxadiazole hybrids) .

- Stability tests : Assess metabolic stability in liver microsomes to guide further derivatization .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step syntheses?

- Methodological Answer :

- Optimize coupling conditions : Replace EDC with HATU to enhance amide bond formation efficiency .

- Reductive cleavage : Use SmI-HO for selective ester reduction, as demonstrated in methyl adamantane-1-carboxylate derivatives (Table ESI-3, ).

- Process monitoring : Employ real-time HPLC-MS to identify and address side reactions (e.g., triazinone ring hydrolysis) .

Q. How do structural modifications (e.g., substituents on the benzotriazinone ring) impact biological activity?

- Methodological Answer :

- Lipophilicity adjustments : Introduce methoxy (e.g., 4-methoxyphenyl) or trifluoromethyl groups to enhance membrane permeability (observed in acetamide analogs) .

- Steric effects : Compare activity of methyl vs. ethyl substituents on the triazole ring to optimize target binding (see triazole-adamantane hybrids) .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPR139 or Aurora-A kinase .

Q. What computational strategies are effective for predicting binding modes with targets like GPR139?

- Methodological Answer :

- Homology modeling : Build GPR139 structures using templates from Class A GPCRs (e.g., PDB: 6N4B) .

- Molecular dynamics simulations : Analyze adamantane-carboxylate flexibility in lipid bilayers (AMBER or CHARMM force fields) .

- Free-energy perturbation : Calculate binding affinity changes upon substituent modifications .

Q. How should researchers resolve contradictions between spectroscopic data and expected purity levels?

- Methodological Answer :

- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed benzotriazinone or adamantane derivatives) .

- Crystallographic validation : Compare experimental X-ray data with computational models to confirm stereochemistry .

- Batch consistency checks : Replicate syntheses under controlled conditions (temperature, humidity) to identify environmental variables .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。